molecular formula C15H20O3 B14550859 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one CAS No. 61780-80-1

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one

Cat. No.: B14550859
CAS No.: 61780-80-1
M. Wt: 248.32 g/mol
InChI Key: NEVCNJZADCCPGE-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during biochemical processes . The phenyl group can interact with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one is unique due to its combination of a dioxolane ring, a phenyl group, and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61780-80-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-[4-[2-(2-methyl-1,3-dioxolan-2-yl)propyl]phenyl]ethanone

InChI

InChI=1S/C15H20O3/c1-11(15(3)17-8-9-18-15)10-13-4-6-14(7-5-13)12(2)16/h4-7,11H,8-10H2,1-3H3

InChI Key

NEVCNJZADCCPGE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)C)C2(OCCO2)C

Origin of Product

United States

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